

Comprehensive Technical Guide: (6-(4-Fluorophenyl)pyridin-2-yl)methanol

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Compound of Interest

Compound Name: (6-(4-Fluorophenyl)pyridin-2-yl)methanol

Cat. No.: B13924953

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Executive Summary

(6-(4-Fluorophenyl)pyridin-2-yl)methanol is a highly functionalized biaryl building block of significant interest in medicinal chemistry and drug development. Featuring a fluorinated phenyl ring coupled to a pyridine moiety with a benzylic alcohol, this compound serves as a versatile precursor for synthesizing active pharmaceutical ingredients (APIs), including kinase inhibitors and allosteric modulators.

A common challenge for procurement and regulatory documentation is the compound's Chemical Abstracts Service (CAS) registry status. While structural isomers (such as the 4-fluorophenyl variant at the 4-position) have assigned CAS numbers (e.g., CAS 742682-91-3), the specific 6-substituted isomer often lacks a universally indexed CAS number in public databases. Instead, it is rigorously tracked in chemical inventories via its MDL number () [1]. This guide provides a self-validating framework for its synthesis, characterization, and application.

Chemical Identity & Structural Parameters

Accurate molecular identification is the first step in any robust experimental workflow. The following table summarizes the key structural and physical parameters of the target compound.

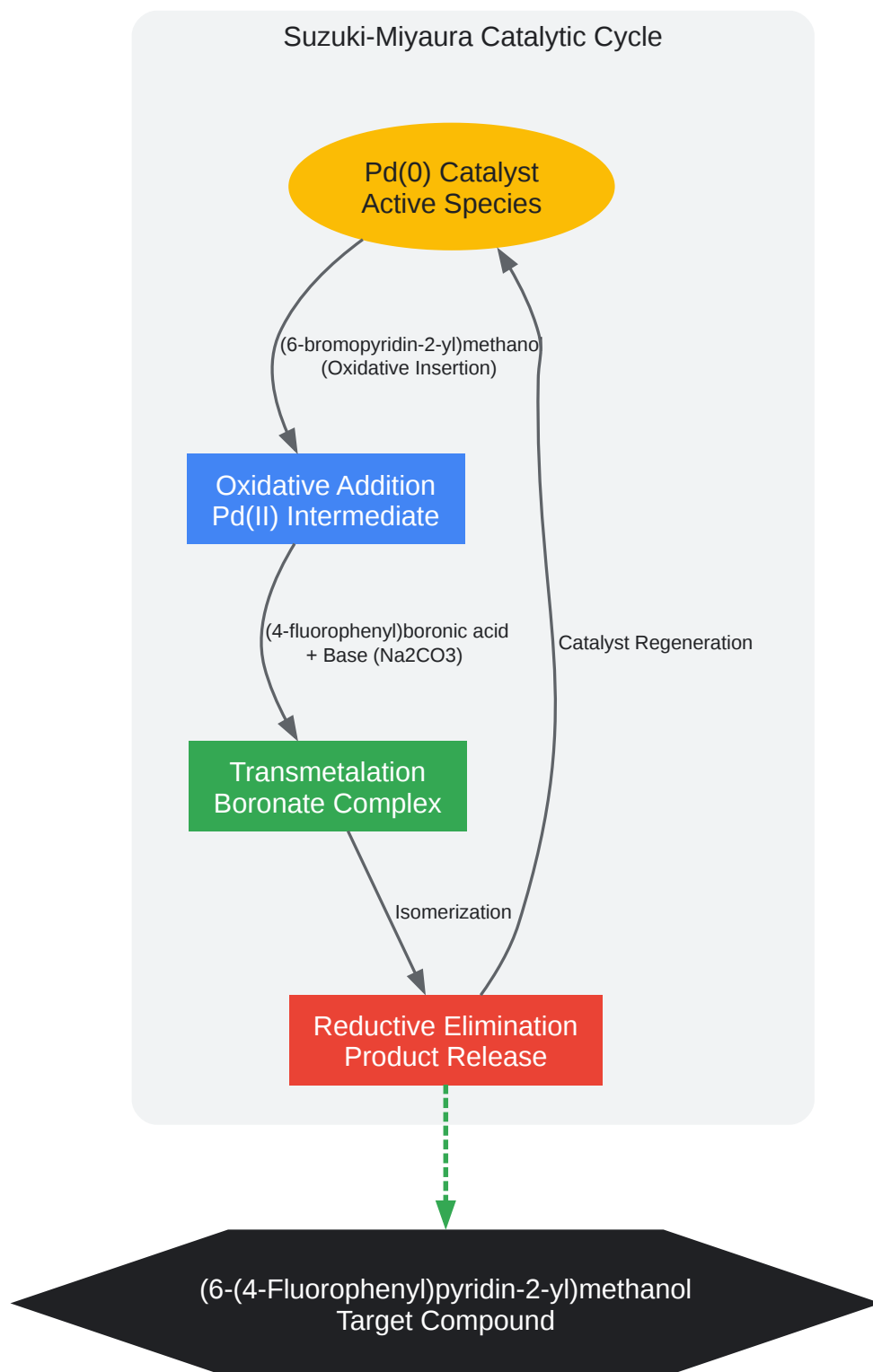
Parameter	Value
IUPAC Name	(6-(4-fluorophenyl)pyridin-2-yl)methanol
Molecular Formula	C ₁₂ H ₁₀ FNO
Molecular Weight	203.21 g/mol
MDL Number	MFCD06410097
SMILES String	<chem>OCC1CCCC(N1)-C2CCC(F)CC2</chem>
CAS Registry Number	Unassigned / Proprietary (Tracked via MDL)

Synthesis & Experimental Workflow

The most reliable and high-yielding route to synthesize **(6-(4-Fluorophenyl)pyridin-2-yl)methanol** is via a palladium-catalyzed [2]. This method couples (6-bromopyridin-2-yl)methanol with (4-fluorophenyl)boronic acid.

Mechanistic Pathway

The Suzuki-Miyaura coupling proceeds through a highly orchestrated catalytic cycle consisting of oxidative addition, transmetalation, and reductive elimination [3].



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Suzuki-Miyaura cycle for **(6-(4-Fluorophenyl)pyridin-2-yl)methanol** synthesis.

Step-by-Step Methodology & Causality

To ensure a self-validating system, the following protocol integrates in-process controls and mechanistic rationales for each step.

- Reagent Preparation & Degassing:
 - Action: Dissolve (6-bromopyridin-2-yl)methanol (1.0 eq) and (4-fluorophenyl)boronic acid (1.2 eq) in a 4:1 mixture of 1,4-Dioxane and water. Sparge the solution with N₂ gas for 15 minutes.
 - Causality: A slight excess of boronic acid compensates for potential protodeboronation side reactions. Degassing is critical; ambient oxygen will irreversibly oxidize the active Pd(0) species to an inactive Pd(II) state, terminating the catalytic cycle prematurely.
- Catalyst and Base Addition:
 - Action: Add Na₂CO₃ (2.0 eq) and Pd(dppf)Cl₂ (0.05 eq) under a continuous N₂ stream.
 - Causality: Na₂CO₃ acts as the base required to activate the boronic acid into a reactive boronate "ate" complex, facilitating the transmetalation step. Pd(dppf)Cl₂ is chosen because its bidentate phosphine ligand (dppf) enforces a cis-geometry on the Pd(II) intermediate, accelerating the final reductive elimination step.
- Reaction Execution & In-Process Control:
 - Action: Heat the reaction mixture to 90°C for 4–6 hours. Monitor the reaction via TLC or LC-MS.
 - Causality: The elevated temperature provides the activation energy necessary for the oxidative addition into the electron-deficient pyridine ring. The reaction is self-validating: the disappearance of the starting bromide peak on the LC-MS trace confirms complete conversion before proceeding to workup.
- Workup & Purification:
 - Action: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel

chromatography (Hexanes/EtOAc).

- Causality: Aqueous washing removes inorganic salts (Na_2CO_3 and boron byproducts). Chromatography isolates the target biaryl alcohol from homocoupled byproducts and residual catalyst.

Analytical Characterization Protocols

Establishing trustworthiness requires rigorous analytical validation of the purified material.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR (CDCl_3 , 400 MHz): Expect a diagnostic singlet or doublet integrating for 2 protons around 4.7–4.8 ppm, corresponding to the benzylic $-\text{CH}_2\text{OH}$ group. The pyridine and fluorophenyl protons will appear in the aromatic region (7.0–8.0 ppm). The fluorine atom will cause characteristic J-coupling splitting patterns (e.g., triplets) on the adjacent phenyl protons.
- Liquid Chromatography-Mass Spectrometry (LC-MS):
 - Method: Electrospray Ionization (ESI+).
 - Validation: The molecular weight is 203.21 g/mol. The mass spectrum must show a dominant $[\text{M}+\text{H}]^+$ pseudo-molecular ion peak at m/z 204.08. A secondary fragment at m/z 186.07 ($[\text{M}+\text{H} - \text{H}_2\text{O}]^+$) is highly diagnostic, confirming the presence of the benzylic alcohol moiety which readily loses water to form a stable benzylic cation.

Applications in Drug Discovery

(6-(4-Fluorophenyl)pyridin-2-yl)methanol is a privileged scaffold. The biaryl system provides a rigid, planar hydrophobic core capable of π - π stacking with aromatic residues in protein binding pockets. The fluorine atom enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the para-position, while simultaneously increasing lipophilicity. The terminal hydroxymethyl group serves as a versatile synthetic handle; it can be oxidized to an aldehyde for reductive aminations or converted into a leaving group (e.g., mesylate) to alkylate amines, facilitating the rapid generation of diverse compound libraries for high-throughput screening.

References

- Title: Suzuki Coupling Mechanism and Applications Source: Organic Chemistry Portal URL: [\[Link\]](#)
- Title: Suzuki reaction - Overview and Industrial Applications Source: Wikipedia URL: [\[Link\]](#)
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